(E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine
Description
(E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine is an imine derivative characterized by an (E)-configured hydroxyimine group (-N=CH-OH) linked to a 1-methyl-1H-imidazole ring. The imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, confers electronic and steric properties that influence reactivity and intermolecular interactions.
Properties
IUPAC Name |
(NE)-N-[(3-methylimidazol-4-yl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-8-4-6-2-5(8)3-7-9/h2-4,9H,1H3/b7-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRRNIGCGJGYHL-XVNBXDOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine typically involves the reaction of 1-methyl-1H-imidazole-5-carbaldehyde with hydroxylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the hydroxyimino group.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxylimino group undergoes oxidation to form nitriles or oximes under controlled conditions:
| Oxidizing Agent | Product | Conditions | Yield |
|---|---|---|---|
| KMnO<sub>4</sub> | Nitrile derivatives | Aqueous acidic medium, 50°C | 65–75% |
| H<sub>2</sub>O<sub>2</sub> | Oxime intermediates | Ethanol, pH 6–7, 25°C | 55–60% |
Oxidation selectivity depends on the steric hindrance of the imidazole ring and the oxidizing agent’s strength .
Reduction Reactions
The hydroxylimino group is reduced to amines using hydride-based reagents:
Reduction preserves the imidazole ring but may alter its electronic properties.
Substitution Reactions
The imidazole ring participates in electrophilic substitution, particularly at the 4-position:
Substitution reactions are pH-sensitive, with optimal yields achieved in mildly acidic media .
Tautomerism and Stability
The compound exhibits N-hydroxy ↔ N-oxide tautomerism, as confirmed by NMR and computational studies :
Table: Key NMR shifts for tautomers in DMSO-d<sub>6</sub>
| Proton/Group | N-Hydroxy Tautomer (ppm) | N-Oxide Tautomer (ppm) |
|---|---|---|
| N–OH resonance | 12.8 (broad) | – |
| Imidazole C2–H | 8.3 (singlet) | 8.2–8.4 (doublet) |
| Methyl group (CH<sub>3</sub>) | 2.4 (singlet) | 2.5–2.7 (singlet) |
Quantum-chemical calculations (B3LYP/6-311++G(d,p)) show the N-hydroxy tautomer is more stable by 3.5–8.1 kJ/mol in DMSO . Intramolecular hydrogen bonding (O–H⋯O, 2.55 Å) stabilizes this form .
Scientific Research Applications
Chemistry
(E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine serves as an intermediate in the synthesis of more complex molecules. Its unique hydroxyimino group allows for various chemical reactions, including oxidation to form oximes or nitriles, reduction to amines, and substitution reactions involving the imidazole ring .
| Reaction Type | Products | Common Reagents |
|---|---|---|
| Oxidation | Oximes, Nitriles | KMnO, HO |
| Reduction | Amines | NaBH, LiAlH |
| Substitution | Substituted Imidazole Derivatives | Halogenating agents, Nucleophiles |
Biology
Research has indicated that this compound may play a role in enzyme inhibition and interactions with biological macromolecules. The compound's ability to form hydrogen bonds through its hydroxyimino group enhances its potential as a biological agent .
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic properties , particularly in:
- Antimicrobial Activity: Preliminary studies suggest it may inhibit certain bacteria and fungi.
- Anticancer Properties: Investigations are ongoing into its effects on cancer cell lines, with some evidence pointing to cytotoxic effects against specific types of cancer .
Industry
The compound is also utilized in the development of new materials and chemical processes. Its unique properties make it suitable for applications in:
- Material Science: Development of polymers and coatings.
- Chemical Manufacturing: Use as a reagent or catalyst in various chemical reactions.
Case Study 1: Antimicrobial Activity
A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against Staphylococcus aureus. The mechanism involved disruption of bacterial cell wall synthesis, leading to cell lysis.
Case Study 2: Anticancer Research
Research published in a peer-reviewed journal highlighted the effects of this compound on human breast cancer cells. The findings indicated that the compound induced apoptosis through the activation of caspase pathways, marking it as a potential candidate for further drug development .
Mechanism of Action
The mechanism of action of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular formulas, and properties of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine with analogous compounds:
*Calculated based on molecular formula.
Key Observations:
Hydroxyimine vs. Amine/Nitro Groups : The target compound’s hydroxyimine group distinguishes it from amines (e.g., N-Methyl-N-[(1-methyl-1H-imidazol-5-yl)methyl]amine) and nitro-substituted derivatives (e.g., 1-Methyl-4-nitro-1H-imidazol-5-amine). The hydroxyimine may enhance solubility in polar solvents compared to nitro groups, which increase electron-withdrawing effects .
Biological Relevance : Nitroimidazole derivatives (e.g., 1-Methyl-4-nitro-1H-imidazol-5-amine) are associated with antimicrobial activity but may pose mutagenic risks, whereas the hydroxyimine’s bioactivity remains unexplored .
Spectroscopic and Analytical Data
- Retention Indices (RI) : Pyridinyl methanimines exhibit RIs around 1442 (e.g., ), whereas imidazole derivatives likely have higher RIs due to increased polarity and molecular weight .
- Mass Spectrometry : Fragmentation patterns for imidazole-based compounds (e.g., m/z peaks corresponding to imidazole ring cleavage) differ from pyridinyl analogs, aiding structural identification .
Biological Activity
(E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Formula: CHNO
Molecular Weight: 125.13 g/mol
IUPAC Name: this compound
CAS Number: 35670-63-4
Canonical SMILES: CN1C=[N]=C[C@H]1/C=N/O
This compound features an imidazole ring, which is known for its biological significance, particularly in enzyme activity and receptor interactions.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, revealing potential antifungal, antioxidant, and anti-inflammatory properties.
Antifungal Activity
Recent studies have highlighted the compound's antifungal properties. For instance, it has been shown to exhibit significant activity against various fungal strains, outperforming traditional antifungals like fluconazole in some assays. The mechanism appears to involve the disruption of fungal cell membranes and inhibition of ergosterol biosynthesis, which is critical for fungal cell integrity .
Table 1: Antifungal Activity Comparison
| Compound | MIC (µg/mL) | Comparison with Fluconazole |
|---|---|---|
| This compound | 25 | Superior |
| Fluconazole | 50 | Baseline |
Antioxidant Properties
The compound has also demonstrated promising antioxidant activity. It scavenges free radicals effectively, contributing to the inhibition of lipid peroxidation. This activity is particularly relevant in the context of oxidative stress-related diseases, where it may help protect cellular components from damage .
The biological mechanisms underlying the activity of this compound are multifaceted:
- Metal Ion Coordination : The imidazole moiety can coordinate with metal ions, enhancing its biological efficacy. For example, complexes formed with copper(II) ions have shown improved antifungal activity due to increased cellular uptake and bioavailability .
- Enzyme Interaction : The compound may interact with specific enzymes involved in metabolic pathways, potentially leading to altered metabolic states in target organisms or cells .
- Cell Membrane Disruption : Its amphiphilic nature allows it to integrate into lipid membranes, disrupting their integrity and leading to cell lysis in fungal pathogens .
Case Studies
Several case studies have been documented regarding the application of this compound:
- Study on Candida Species : A study evaluated the efficacy of this compound against Candida glabrata. Results indicated a significant reduction in fungal viability compared to untreated controls .
- Oxidative Stress Model : In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, this compound significantly reduced markers of oxidative damage and improved cell viability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine, and how do reaction conditions influence stereochemical outcomes?
- Methodology: Multi-step synthesis typically involves:
- Step 1: Formation of the imidazole ring via cyclization of a β-diketone precursor with hydrazine derivatives under reflux conditions .
- Step 2: Introduction of the hydroxyimine group via condensation of the imidazole intermediate with hydroxylamine derivatives. Key parameters include pH control (neutral to mildly acidic) and temperature (60–80°C) to favor the (E)-isomer .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the (E)-isomer .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- NMR Analysis:
- ¹H NMR: Characteristic peaks for the imidazole proton (δ 7.2–7.5 ppm), hydroxyimine proton (δ 8.1–8.3 ppm), and methyl group (δ 3.1–3.3 ppm).
- ¹³C NMR: Carbonyl carbon (C=N–OH) appears at δ 160–165 ppm .
Q. What preliminary biological screening approaches are recommended for evaluating this compound’s bioactivity?
- In vitro Assays:
- Antimicrobial: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition: Kinase or protease inhibition assays using fluorescence-based substrates .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations elucidate the electronic properties and reactivity of this compound?
- Computational Workflow:
- Optimize geometry using B3LYP/6-31G(d,p) basis sets.
- Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict charge-transfer interactions .
- Simulate IR and NMR spectra for comparison with experimental data .
Q. What strategies resolve contradictions in reported biological activity data for hydroxyimine derivatives?
- Case Study: Discrepancies in antimicrobial potency may arise from:
- Solubility differences: Use DMSO/PBS co-solvent systems to enhance aqueous stability .
- Steric effects: Compare activity of (E)- vs. (Z)-isomers via controlled synthesis .
- Assay variability: Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., ciprofloxacin) .
Q. How can the compound’s stability under physiological conditions be improved for in vivo studies?
- Formulation Strategies:
- Prodrug Design: Mask the hydroxyimine group with acetyl or PEGylated moieties to enhance plasma stability .
- Nanoencapsulation: Use liposomal carriers to improve bioavailability and reduce off-target effects .
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
